Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate

Vue d'ensemble

Description

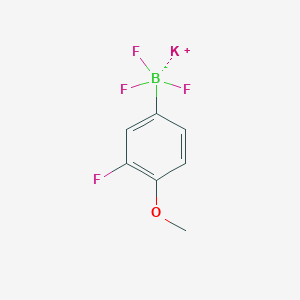

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H6BF4KO. It is a solid compound that is used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is advantageous due to the stability and ease of handling of the resulting trifluoroborate salts.

Industrial Production Methods

In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoroborates include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Synthesis of Organoboronic Acids

One of the primary applications of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is in the synthesis of organoboronic acids. The compound serves as a precursor in hydrolysis reactions, where it can be converted to the corresponding organoboronic acid efficiently. Research indicates that using silica gel and water as solvents facilitates this transformation, providing a mild and effective method for hydrolysis .

Table 1: Hydrolysis Conditions for Organotrifluoroborates

| Compound | Solvent | Time (hours) | Yield (%) |

|---|---|---|---|

| This compound | Water | 1 | High |

| Potassium 4-methoxyphenyltrifluoroborate | Water | 3 | High |

Fluorination Reactions

This compound is also employed in nucleophilic aromatic substitution reactions for fluorination. It has been demonstrated that this compound can facilitate the introduction of fluorine into aromatic systems, which is crucial for developing fluorinated pharmaceuticals and agrochemicals. The fluorination process typically involves the reaction of aryl halides with this trifluoroborate under mild conditions, leading to high yields of the desired products .

Building Block for Medicinal Chemistry

In medicinal chemistry, this compound acts as a building block for synthesizing biologically active compounds. Its derivatives have been investigated for their potential as inhibitors or modulators of various biological targets, including g-secretase and vanilloid receptors. These compounds are essential in developing treatments for diseases such as Alzheimer's and pain management .

| Compound Name | Target | Activity |

|---|---|---|

| 3-Fluoro-4-methoxyphenylboronic acid | g-secretase | Inhibitory |

| 4-Methoxyphenylboronic acid | Vanilloid receptor | Agonistic |

| 3-Fluoro-4-methoxyphenylboronic acid | Adenosine A1 receptor | Antagonistic |

Case Study 1: Automated Synthesis of Fluorinated Compounds

A recent study demonstrated an automated method for synthesizing meta-[18F]-fluorinated compounds using this compound as a key reagent. This approach streamlined the production process, enhancing efficiency and reproducibility in radiochemical synthesis .

Case Study 2: Reductive Amination Reactions

In another investigation, this compound was utilized in reductive amination reactions to produce various amines from corresponding carbonyl compounds. The study highlighted the effectiveness of this trifluoroborate in facilitating reactions under mild conditions with high yields, showcasing its utility in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in Suzuki-Miyaura coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The compound acts as a stable and efficient source of the boronic acid equivalent, facilitating the coupling reaction under mild conditions .

Comparaison Avec Des Composés Similaires

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is compared with other potassium trifluoroborates such as:

- Potassium (cyanomethyl)trifluoroborate

- Potassium isoquinoline-4-trifluoroborate

- Potassium (iodomethyl)trifluoroborate

These compounds share similar stability and reactivity characteristics but differ in their specific applications and reactivity patterns. This compound is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions .

Activité Biologique

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is an organoboron compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₇H₆BF₄K

- Molecular Weight : 232.03 g/mol

The compound features a trifluoroborate group, which is known to enhance the reactivity of organic compounds in various chemical reactions. The presence of both fluorine and methoxy groups contributes to its unique chemical behavior, making it a subject of interest in medicinal chemistry.

Pharmacological Properties

Research into the pharmacological properties of this compound is still emerging. However, studies on related organoboron compounds suggest several potential activities:

- Antinociceptive Activity :

- Enzyme Inhibition :

Toxicity Profiles

Toxicological studies on organoboron compounds indicate varied safety profiles depending on their structure and functional groups:

- Acute Toxicity : In studies involving related trifluoroborates, no significant alterations in liver and kidney functions were observed at certain dosages (25, 50, and 100 mg/kg) . This suggests a relatively low acute toxicity for this compound, although specific studies are necessary to confirm this.

Table 1: Comparative Analysis of Organoboron Compounds

| Compound Name | Molecular Formula | Key Findings |

|---|---|---|

| This compound | C₇H₆BF₄K | Potential antinociceptive activity; enzyme inhibition |

| Potassium thiophene-3-trifluoroborate | RBF₃K | Antinociceptive effects; low acute toxicity |

| Potassium trifluoro(1-(4-methoxyphenyl)ethyl)borate | CHBF₄K | Effective in organic synthesis; enzyme inhibition |

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, the following hypotheses are drawn from related studies:

- Enzyme Interaction : The compound may interact with serine proteases through non-covalent interactions, potentially altering their activity.

- Neurotransmitter Modulation : Given the antinociceptive properties observed in related compounds, it is plausible that this compound may modulate neurotransmitter systems involved in pain perception.

Propriétés

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFABRJAPVXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635788 | |

| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-62-0 | |

| Record name | Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.